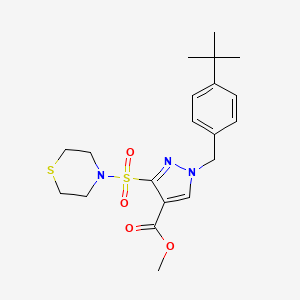

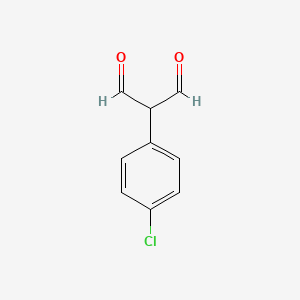

methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

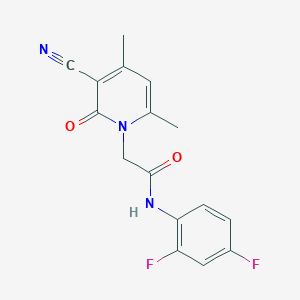

The compound "methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate" is a derivative of 1H-pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives can be achieved through various methods. One such method involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB), as described in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This process offers advantages such as high yields, simplicity, and eco-friendly conditions .

Another approach to synthesizing pyrazole derivatives includes the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. This method has been used to prepare various 3,5-diaryl-1H-pyrazoles, confirming their structures through spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit interesting features such as tautomerism. For instance, the X-ray structure of a related compound, 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole, revealed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds . These structural characteristics are crucial for understanding the chemical behavior and potential interactions of the compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric hindrance, affecting the compound's solubility and melting point. Intermolecular hydrogen bonding, as observed in related compounds, can affect the compound's boiling point and state at room temperature . The specific physical and chemical properties of "methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate" would need to be determined experimentally, as they are not provided in the current data set.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized through a process involving nucleophilic aromatic displacement and a solvent-free approach. This synthesis method allowed for the creation of compounds exhibiting significant antitumor activity against various human tumor cell lines, highlighting the potential of these compounds in cancer treatment (Abonía et al., 2011).

Catalytic Applications in Organic Synthesis

Research on ionic liquids such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH) has shown its efficiency as a catalyst for synthesizing a variety of organic compounds, including pyrazole derivatives. These reactions are characterized by their high yield, rapid completion, and avoidance of organic solvents, marking a greener and more efficient method for producing complex organic molecules (Ranu et al., 2008).

Antioxidant Activity

The synthesis of pyranopyrazoles using an imidazole-based ionic liquid as a catalyst has been explored for its environmental friendliness and operational simplicity. These synthesized compounds demonstrated higher antioxidant activity compared to traditional antioxidants like vitamin E and ascorbic acid, suggesting their potential utility in developing new antioxidant therapies (Aliabadi & Mahmoodi, 2016).

Anti-Inflammatory and Antiviral Properties

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds offer promising results without causing significant tissue damage, indicating potential for therapeutic application in various diseases (Küçükgüzel et al., 2013).

Insecticidal Activity

A series of new pyrazole amide derivatives were designed based on their structural similarity to known compounds, showing promising insecticidal activity against Helicoverpa armigera. This work underscores the role of these compounds in developing new insecticides with specific target sites (Deng et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-[(4-tert-butylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-20(2,3)16-7-5-15(6-8-16)13-22-14-17(19(24)27-4)18(21-22)29(25,26)23-9-11-28-12-10-23/h5-8,14H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCGZLRCYMVTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)